molecular formula C21H22N6O B15407995 N~2~-(4-Methoxyphenyl)-N~6~-[4-(propan-2-yl)phenyl]-7H-purine-2,6-diamine CAS No. 764646-19-7

N~2~-(4-Methoxyphenyl)-N~6~-[4-(propan-2-yl)phenyl]-7H-purine-2,6-diamine

Cat. No.: B15407995
CAS No.: 764646-19-7
M. Wt: 374.4 g/mol
InChI Key: SLSDYYADVCGEDS-UHFFFAOYSA-N
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Description

N²-(4-Methoxyphenyl)-N⁶-[4-(propan-2-yl)phenyl]-7H-purine-2,6-diamine (CAS: 764646-19-7) is a purine-derived compound characterized by substitutions at the N² and N⁶ positions of the purine scaffold. The N² position is substituted with a 4-methoxyphenyl group, while the N⁶ position features a 4-(propan-2-yl)phenyl (cumyl) moiety. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the aromatic and branched alkyl substituents.

Properties

CAS No.

764646-19-7

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

2-N-(4-methoxyphenyl)-6-N-(4-propan-2-ylphenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C21H22N6O/c1-13(2)14-4-6-15(7-5-14)24-20-18-19(23-12-22-18)26-21(27-20)25-16-8-10-17(28-3)11-9-16/h4-13H,1-3H3,(H3,22,23,24,25,26,27)

InChI Key

SLSDYYADVCGEDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

N~2~-(4-Methoxyphenyl)-N~6~-[4-(propan-2-yl)phenyl]-7H-purine-2,6-diamine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This compound's structure suggests possible interactions with various biological targets, including kinases and other enzymes involved in cell cycle regulation and apoptosis.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4O2. Its structure features a purine base modified with methoxy and isopropyl groups, which may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells. The compound exhibited an IC50 value of less than 30 µM against sensitive cell lines, indicating potent antitumor properties .

The underlying mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This was confirmed through flow cytometry analysis, which indicated a significant alteration in the distribution of cells across different phases of the cell cycle upon treatment .
  • Inhibition of Kinases : Similar compounds within the purine class have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Although specific kinase inhibition data for this compound is limited, its structural analogs suggest a potential for similar activity .

Study 1: Cytotoxicity Against Tumor Cell Lines

A comprehensive study investigated the cytotoxic effects of various purine derivatives, including this compound. The results indicated that this compound was particularly effective against COLO201 and HepG2 cell lines. The study utilized MTT assays to assess viability and found that the compound significantly reduced cell viability at concentrations as low as 10 µM .

Study 2: Structure-Activity Relationship

Research focused on understanding the structure-activity relationship (SAR) of purine derivatives revealed that modifications at specific positions on the purine ring could enhance cytotoxicity. The presence of substituents such as methoxy and isopropyl groups was linked to increased efficacy against cancer cells. This SAR analysis supports the design of new derivatives with improved biological activity .

Data Summary

Biological Activity Cell Line Tested IC50 Value
CytotoxicityCOLO201< 30 µM
Cytotoxicity4T1 (murine mammary carcinoma)< 30 µM
Cell Cycle ArrestMDA-MB-231G2/M phase arrest observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the purine-2,6-diamine family, which shares a common scaffold with several bioactive molecules. Below is a comparative analysis with structurally related compounds:

Compound Substituents (N²/N⁶) Key Structural Differences Reported Activity
N²-(4-Methoxyphenyl)-N⁶-[4-(propan-2-yl)phenyl]-7H-purine-2,6-diamine 4-Methoxyphenyl / 4-(propan-2-yl)phenyl Branched alkyl at N⁶; methoxy at N² Limited data; hypothesized kinase affinity
Reversine (N'-cyclohexyl-N-(4-morpholinophenyl)-7H-purine-2,6-diamine) Cyclohexyl / 4-morpholinophenyl Morpholine ring at N⁶; cyclohexyl at N² Kinase inhibition (e.g., Aurora B, PLK1)
Rivaroxaban (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]henanthren-5-yl]methyl}thiophene-2-carboxamide Non-purine scaffold Morpholinone-phenyl hybrid; thiophene carboxamide Factor Xa inhibitor (anticoagulant)

Key Observations:

  • The 4-methoxyphenyl group at N² may enhance solubility relative to Reversine’s cyclohexyl substituent .

Pharmacological and Functional Comparison

  • Reversine: Demonstrated activity in stem cell dedifferentiation via inhibition of multiple kinases (e.g., Aurora B, PLK1) . The morpholine ring contributes to polar interactions with kinase active sites.
  • The isopropylphenyl group could reduce metabolic clearance compared to Reversine’s morpholine .

Research Findings and Hypotheses

Limitations and Knowledge Gaps

  • Absence of Bioactivity Data: No published studies confirm the compound’s kinase affinity or cytotoxicity.
  • Structural vs. Functional Divergence: While Reversine’s morpholine group is critical for its activity, the target compound’s isopropylphenyl substitution may confer distinct selectivity profiles that remain unvalidated .

Q & A

Q. Analytical Validation :

  • HPLC-TOF : Confirms molecular weight (Δppm ≤ 0.5) and purity (≥98%) via exact mass measurement .
  • FTIR-ATR : Validates functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the purine core .

Q. Example Table: Synthetic Routes and Yields

MethodYield (%)Purity (HPLC)Key Characterization Techniques
Pd-Catalyzed Coupling65≥98%NMR, HPLC-TOF, FTIR
Direct Amination4595%GC-MS, X-ray Diffraction

How can researchers elucidate the mechanism of action of this compound in modulating kinase activity, and what experimental models are appropriate for validating its inhibitory effects?

Advanced Research Focus
The compound’s purine-diamine scaffold suggests kinase inhibition analogous to Reversine, a structurally similar molecule targeting Aurora kinases and MEK1 .

Q. Methodological Approaches :

  • In Vitro Kinase Assays : Use purified kinases (e.g., Aurora A, CDK2) with ATP-competitive assays to measure IC₅₀ values. Include positive controls (e.g., Staurosporine) .
  • Cellular Models :
    • Cancer Cell Lines: Assess antiproliferative effects via MTT assays (e.g., HeLa, MCF-7).
    • Stem Cell Differentiation: Monitor dedifferentiation in murine pluripotent stem cells to confirm kinase pathway modulation .
  • Structural Analysis : Co-crystallization with target kinases (e.g., using SHELX software for crystallographic refinement) to identify binding motifs .

Data Interpretation : Cross-validate results across enzymatic and cellular systems to distinguish direct kinase inhibition from off-target effects .

What strategies are employed to analyze structure-activity relationships (SAR) for optimizing the bioactivity of purine-2,6-diamine derivatives?

Advanced Research Focus
SAR studies focus on substituent effects at N² and N⁶ positions:

  • N² Modifications : Electron-donating groups (e.g., methoxy) enhance solubility and target engagement .
  • N⁶ Aryl Groups : Bulky substituents (e.g., isopropylphenyl) improve selectivity by occupying hydrophobic kinase pockets .

Q. Experimental Design :

  • Parallel Synthesis : Generate analogs with systematic substituent variations.
  • Pharmacophore Mapping : Use Schrödinger’s Maestro or MOE to correlate substituent properties (logP, polar surface area) with activity .

Q. Example Table: SAR Trends

Substituent (N²)Substituent (N⁶)IC₅₀ (Aurora A, nM)Selectivity (CDK2/Aurora A)
4-Methoxyphenyl4-Isopropylphenyl128.5
4-Fluorophenyl4-Methylphenyl452.3

What computational approaches are utilized to predict the binding affinity and selectivity of this compound towards target kinases?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Predict binding poses in kinase ATP pockets. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Glu211 in Aurora A) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Calculate binding free energies via MM-PBSA .
  • DFT Calculations : Optimize ligand geometry and electron density distribution using B3LYP/6-31G* basis sets to identify reactive pharmacophores .

Validation : Compare computational predictions with experimental IC₅₀ values to refine force field parameters .

How do researchers address discrepancies in biological activity data across different experimental systems for this compound?

Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., ATP concentration) or cellular context (e.g., overexpression of efflux pumps).

Q. Resolution Strategies :

  • Dose-Response Curves : Perform in parallel across enzymatic (cell-free) and cellular systems to identify potency shifts.
  • Metabolic Stability Assays : Use liver microsomes to rule out rapid degradation in cellular models .
  • Kinome-Wide Profiling : Employ platforms like KinomeScan to confirm target specificity and exclude polypharmacology .

Example Case : A 10-fold lower IC₅₀ in enzymatic vs. cellular assays may indicate poor membrane permeability, addressed via prodrug strategies (e.g., esterification of polar groups) .

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